molecular formula C10H14N2O2S B3339280 Ethyl 2,3-diamino-6-(methylthio)benzoate CAS No. 921222-14-2

Ethyl 2,3-diamino-6-(methylthio)benzoate

Cat. No.: B3339280
CAS No.: 921222-14-2
M. Wt: 226.30 g/mol
InChI Key: LXMLCUJUAQTLDY-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-6-(methylthio)benzoate is an organic compound with the molecular formula C10H14N2O2S. This compound is characterized by the presence of an ethyl ester group, two amino groups, and a methylthio group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Thioether Formation:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-6-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the amino groups or the ester functionality.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Resulting from reduction reactions.

    Substituted Benzoates: Produced via nucleophilic substitution.

Scientific Research Applications

Ethyl 2,3-diamino-6-(methylthio)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3-diamino-6-(methylthio)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methylthio group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-diamino-6-(methylthio)benzoate: shares structural similarities with compounds such as:

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity. Its specific arrangement of amino and methylthio groups makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

ethyl 2,3-diamino-6-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMLCUJUAQTLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738356
Record name Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921222-14-2
Record name Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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